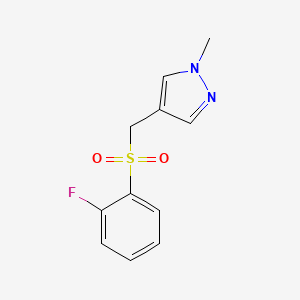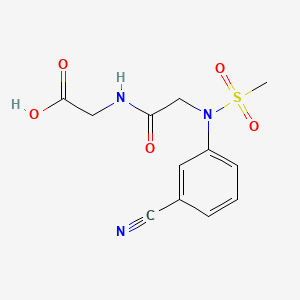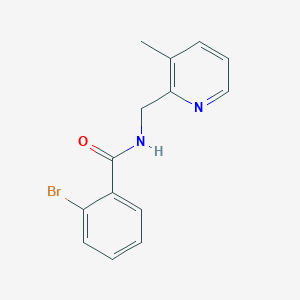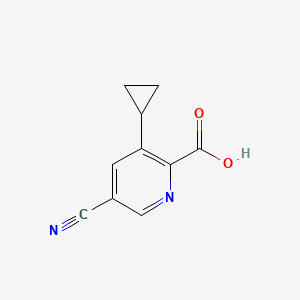
2-(tert-butylamino)-N-(3-phenylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-butylamino)-N-(3-phenylpropyl)acetamide is an organic compound that features a tert-butylamino group and a phenylpropyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butylamino)-N-(3-phenylpropyl)acetamide typically involves the reaction of tert-butylamine with 3-phenylpropylamine, followed by acylation with acetic anhydride or acetyl chloride. The reaction conditions often require a solvent such as dichloromethane or toluene, and a base like triethylamine to neutralize the generated acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production method .
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-butylamino)-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or secondary amines.
Aplicaciones Científicas De Investigación
2-(tert-butylamino)-N-(3-phenylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(tert-butylamino)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-butylamino)-N-(3-phenylpropyl)ethanamide
- 2-(tert-butylamino)-N-(3-phenylpropyl)propanamide
Uniqueness
2-(tert-butylamino)-N-(3-phenylpropyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butylamino group provides steric hindrance, affecting its reactivity and interaction with molecular targets. The phenylpropyl group contributes to its hydrophobicity and potential binding affinity to certain receptors.
Propiedades
Fórmula molecular |
C15H24N2O |
|---|---|
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
2-(tert-butylamino)-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C15H24N2O/c1-15(2,3)17-12-14(18)16-11-7-10-13-8-5-4-6-9-13/h4-6,8-9,17H,7,10-12H2,1-3H3,(H,16,18) |
Clave InChI |
ZGMJBTBRURTKLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(=O)NCCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B14909485.png)









![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B14909554.png)



